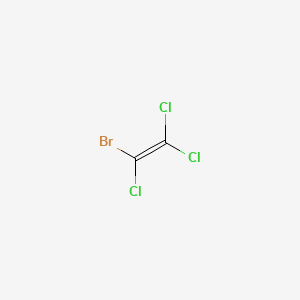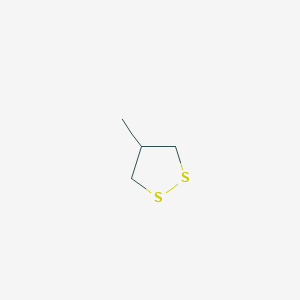
1,2-Dithiolane, 4-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dithiolane, 4-methyl is a five-membered heterocyclic compound containing a disulfide bond. Its molecular formula is C4H8S2, and it has a molecular weight of 120.236 g/mol . This compound is known for its unique chemical properties, which arise from the geometric constraints imposed on the sulfur-sulfur bond within the ring structure .
Preparation Methods
1,2-Dithiolane, 4-methyl can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-bis-tert-butylthioethers with bromine under mild conditions. This reaction proceeds via a sulfonium-mediated ring-closure mechanism . Another method involves the reversible ring-opening polymerization (ROP) of cyclic 1,2-dithiolanes, which can be triggered by several methodologies such as light (photopolymerization), heat (thermal polymerization), base/thiolate (anionic polymerization), and acid (cationic polymerization) .
Chemical Reactions Analysis
1,2-Dithiolane, 4-methyl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Dithiolane, 4-methyl has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dithiolane, 4-methyl involves the dynamic covalent nature of its disulfide bond. This bond can readily exchange with thiols, allowing for reversible polymerization and depolymerization processes . In biological systems, the compound can inhibit thioredoxin reductase by interacting with the enzyme’s active site, leading to the disruption of cellular redox homeostasis .
Comparison with Similar Compounds
1,2-Dithiolane, 4-methyl can be compared with other similar compounds such as:
Thioctic acid: Another cyclic disulfide that exhibits reversible polymerization capabilities.
Asparagusic acid: A naturally occurring 1,2-dithiolane compound with similar reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .
Properties
CAS No. |
5337-68-8 |
|---|---|
Molecular Formula |
C4H8S2 |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
4-methyldithiolane |
InChI |
InChI=1S/C4H8S2/c1-4-2-5-6-3-4/h4H,2-3H2,1H3 |
InChI Key |
DAOKINZLHVIYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CSSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


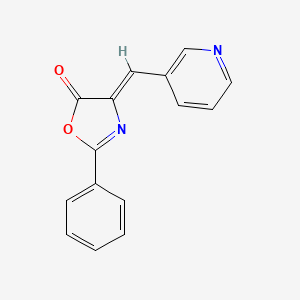


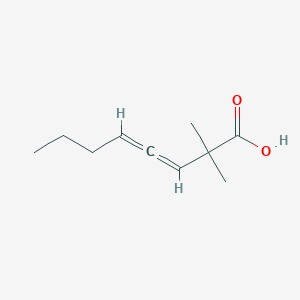
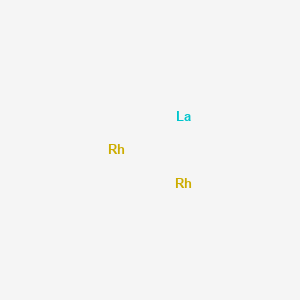
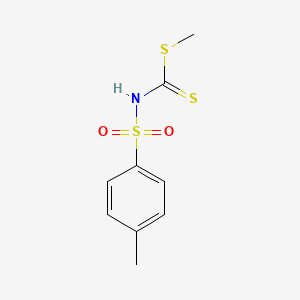
![Bis(2-methoxyphenyl)-[2-[(4-methoxyphenyl)methyl]phenyl]methanol](/img/structure/B14735593.png)
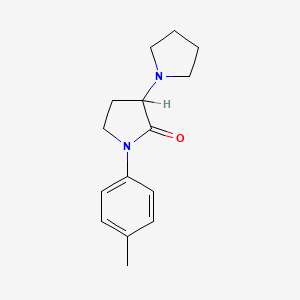

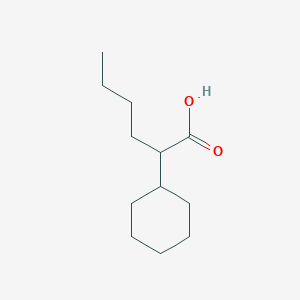
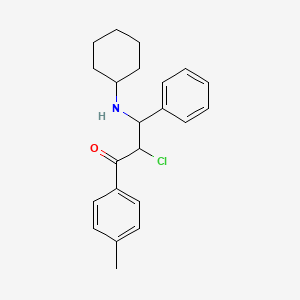
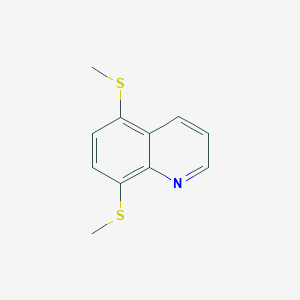
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)
